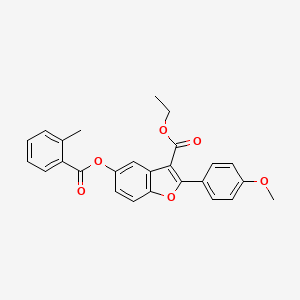
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the benzofuran family.
Preparation Methods
The synthesis of Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 2-(4-methoxyphenyl)-5-hydroxy-1-benzofuran-3-carboxylic acid with ethyl alcohol in the presence of a catalyst. The reaction conditions often require refluxing the mixture under an inert atmosphere to ensure the completion of the esterification process .
Chemical Reactions Analysis
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities, such as anti-tumor and anti-viral properties, make it a subject of interest in biological research.
Medicine: Due to its potential pharmacological activities, it is studied for its therapeutic applications, including anti-inflammatory and anti-cancer properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anti-cancer effects .
Comparison with Similar Compounds
Ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylate can be compared with other benzofuran derivatives, such as:
2-(4-methoxyphenyl)-1-benzofuran-3-carboxylic acid: This compound lacks the ethyl ester and 2-methylbenzoyloxy groups, making it less complex and potentially less active biologically.
5-(2-methylbenzoyloxy)-1-benzofuran-3-carboxylic acid: This compound lacks the ethyl ester and 4-methoxyphenyl groups, which may affect its biological activities and chemical properties.
This compound stands out due to its unique combination of functional groups, which contribute to its diverse chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C26H22O6 |
|---|---|
Molecular Weight |
430.4 g/mol |
IUPAC Name |
ethyl 2-(4-methoxyphenyl)-5-(2-methylbenzoyl)oxy-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C26H22O6/c1-4-30-26(28)23-21-15-19(31-25(27)20-8-6-5-7-16(20)2)13-14-22(21)32-24(23)17-9-11-18(29-3)12-10-17/h5-15H,4H2,1-3H3 |
InChI Key |
HVHHVFBQULMNCG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(OC2=C1C=C(C=C2)OC(=O)C3=CC=CC=C3C)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















